Cyclodecanone

Conformational Analysis Computational Chemistry Reaction Mechanism

Cyclodecanone (CAS 1502-06-3) is the strategic C10 medium-ring ketone that bridges the gap between cyclohexanone and cyclododecanone. Its unique ring strain enables ring-enlargement to enantiopure macrolide musks, higher OH radical reactivity (20.4×10⁻¹² cm³ molecule⁻¹ s⁻¹) for atmospheric modeling, and tailored Baeyer-Villiger enzyme specificity. Solid at room temperature (mp 21–24°C), it unlocks solid-phase syntheses impossible with liquid analogs.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1502-06-3
Cat. No. B073913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodecanone
CAS1502-06-3
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCCCC(=O)CCCC1
InChIInChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2
InChIKeySXOZDDAFVJANJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodecanone (CAS 1502-06-3) for Advanced Synthesis: A 10-Membered Macrocyclic Ketone Precursor


Cyclodecanone (CAS 1502-06-3) is a 10-membered cyclic ketone (C10H18O, MW 154.25 g/mol) [1]. It serves as a critical intermediate in the synthesis of macrocyclic musks, polymers, and other complex molecules . Unlike its more common 6-membered (cyclohexanone) or 12-membered (cyclododecanone) analogs, cyclodecanone occupies a unique medium-ring size niche, conferring distinct conformational dynamics, reactivity, and physical properties that are pivotal for specific synthetic applications .

Why Substituting Cyclodecanone with Cyclohexanone or Cyclododecanone Will Compromise Your Synthesis


The medium ring size of cyclodecanone (C10) places it at a transition point where molecular strain and conformational preferences diverge sharply from both smaller (C5-C7) and larger (C11-C15) cyclic ketones. This divergence translates into quantifiable differences in reaction kinetics, enzyme specificity, and the types of macrocyclic structures that can be accessed. Substituting cyclodecanone with a different ring size will predictably alter reaction yields, product distributions, and the feasibility of specific transformations, as evidenced by the following data.

Quantitative Evidence for Cyclodecanone's Unique Performance in Chemical Transformations


Cyclodecanone's Preferred [3232]-2-one Conformation Dictates Its Reactivity Profile

Force-field calculations identify the [3232]-2-one as the lowest-energy conformation for cyclodecanone [1]. This is in contrast to cyclododecanone, which adopts the [3333]-2-one conformation as its energy minimum [1]. The conformational preferences directly influence the compound's behavior in reactions and its potential as a building block for constructing larger macrocycles.

Conformational Analysis Computational Chemistry Reaction Mechanism

Reactivity in Yurchenko Diolefination: Cyclodecanone Outperforms Cycloheptanone

In the Yurchenko diolefination reaction, the reactivity of cyclic ketones is ring-size dependent. Medium-sized cyclodecanone was found to be less reactive than either cycloheptanone or cyclododecanone [1]. This distinct reactivity profile is crucial for chemists to consider when selecting a starting material for synthesizing 1,3-dienes, as it dictates reaction conditions and potential yields.

Synthetic Methodology Reaction Kinetics Olefination

Atmospheric Oxidation Kinetics: Cyclodecanone Reacts 3.8x Faster with OH Radicals than Cyclohexanone

The rate constant for the reaction of cyclodecanone with OH radicals, a key process in atmospheric degradation, was measured to be 20.4 ± 0.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This is 3.8 times greater than the rate constant for cyclohexanone (5.35 ± 0.10 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [1]. This indicates that cyclodecanone will have a significantly shorter atmospheric lifetime and different environmental fate compared to its smaller-ring analog.

Atmospheric Chemistry Reaction Kinetics Environmental Fate

A 4-Step Enantioselective Ring Enlargement to a Musk-Scented Macrolide

Cyclodecanone serves as the key starting material for a 4-step, enantioselective ring enlargement to (12R)-(+)-12-Methyl-13-tridecanolide, a compound with a 'very interesting clear musk note with elegant sandalwood aspects' [1]. This transformation highlights cyclodecanone's unique utility as a chiral building block for synthesizing valuable fragrance molecules, a pathway that is not directly accessible from cyclododecanone or cyclohexanone due to ring-size constraints.

Enantioselective Synthesis Macrocyclic Musk Fragrance Chemistry

Physical State at Room Temperature: Cyclodecanone is a Solid, Unlike Liquid Cyclooctanone

Cyclodecanone has a melting point of 21-24 °C, meaning it exists as a solid or semi-solid at typical ambient laboratory temperatures [1]. In contrast, cyclooctanone (C8) is a liquid at room temperature. This fundamental difference in physical state impacts handling, purification, and formulation processes. The solid state of cyclodecanone can be advantageous for crystallization-based purification or for creating solid-phase reaction systems.

Physical Chemistry Material Properties Process Engineering

Baeyer-Villiger Monooxygenase Specificity: Cyclodecanone Bridges the Gap

Cyclohexanone monooxygenase (CHMO) exhibits substrate specificity for short-chain cyclic ketones (C5-C7), while cyclododecanone monooxygenase (CDMO) favors long-chain cyclic ketones (C11-C15) [1]. Cyclodecanone (C10) lies in the transition zone between these two specificities. While not a direct substrate for either enzyme, its ring size suggests it could be a target for engineering enzymes with broader substrate tolerance or for exploring novel biotransformations.

Biocatalysis Enzyme Specificity Green Chemistry

Key Application Scenarios for Cyclodecanone in Synthesis and Material Science


Synthesis of Novel Macrocyclic Musk Odorants

Leverage the demonstrated ring-enlargement pathway to create enantiomerically pure macrolide musks with unique olfactory profiles, as shown by the 4-step synthesis of (12R)-(+)-12-Methyl-13-tridecanolide [1].

Atmospheric Chemistry and Environmental Fate Studies

Use the known, high reaction rate constant with OH radicals (20.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) to model the atmospheric lifetime and degradation products of this medium-ring ketone, which differs significantly from smaller ring analogs [1].

Biocatalysis Research for Medium-Ring Lactones

Explore the substrate specificity gap between known cyclohexanone and cyclododecanone monooxygenases by using cyclodecanone (C10) as a target to evolve or discover novel Baeyer-Villiger enzymes [1].

Development of Solid-Phase Reaction Systems

Exploit the fact that cyclodecanone is a solid at room temperature (mp 21-24°C) to design solid-phase syntheses or crystallization-based purification strategies, which are not possible with liquid analogs like cyclooctanone [1].

Technical Documentation Hub

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43 linked technical documents
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